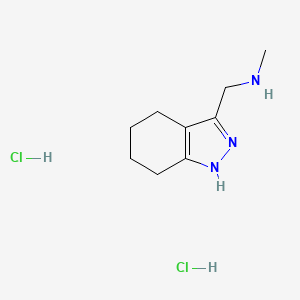

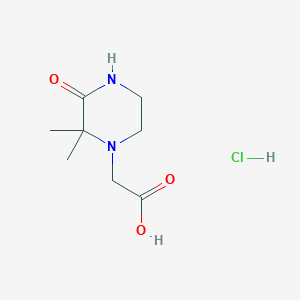

![molecular formula C15H19NO4 B3091132 5,7-Dimethoxyspiro[chromane-2,4'-piperidin]-4-one CAS No. 1216666-21-5](/img/structure/B3091132.png)

5,7-Dimethoxyspiro[chromane-2,4'-piperidin]-4-one

Overview

Description

The compound “5,7-Dimethoxyspiro[chromane-2,4’-piperidin]-4-one” is a complex organic molecule. It contains elements of both chromane and piperidine structures . Chromane is a heterocyclic chemical compound with the chemical formula C9H10O . Piperidine is an organic compound with the molecular formula (CH2)5NH, consisting of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .

Scientific Research Applications

Pharmacophore Importance in Medicinal Chemistry

The compound "5,7-Dimethoxyspiro[chromane-2,4'-piperidin]-4-one" serves as an important pharmacophore, a core structural component in the development of many drugs, drug candidates, and biochemical reagents. Recent advances have demonstrated significant progress in the synthesis of derivatives of this compound, highlighting its biological relevance and potential utility in developing new biologically active substances. The presence of this pharmacophore in drug molecules underlines its significance in medicinal chemistry research, particularly in the context of its structure, reaction mechanisms, and scope (Ghatpande et al., 2020).

Structural and Electronic Characteristics

A novel spiro-derivative, specifically "methyl (2R,4S)-4-(benzothiazol-2-ylamino)-8,8´-dimethoxyspiro[chroman-2,2´-chromene]-3´-carboxylate," has been characterized, revealing its crystal and electronic structure. This compound exhibits a benzene ring fused with a six-membered heterocyclic ring, adopting a distorted half-chair conformation. Its molecules are linked by a combination of N-H∙∙∙N hydrogen bonds and weak C-H∙∙∙O, C-H∙∙∙S, C-H∙∙∙ π, inter- and intra-molecular interactions, forming a two-dimensional network in the crystal structure. This detailed structural analysis contributes to our understanding of the chemical properties and potential applications of such spiro-compounds in scientific research (Vrabel et al., 2017).

Antitumor Activity

Research on compounds related to "5,7-Dimethoxyspiro[chromane-2,4'-piperidin]-4-one" has also explored their potential antitumor activities. For instance, the synthesis, spectroscopy, and X-ray studies of certain derivatives have been conducted, including their evaluation as antitumor agents against various human tumor and normal cell lines. These compounds have exhibited higher inhibitory effects toward both tumor and normal cell lines compared to the reference drug, doxorubicin, suggesting their potential in cancer therapy research (Al-Omran et al., 2014).

Spirocyclic Piperidine-Pyrrolidine Synthesis

The synthesis of methyl-substituted spirocyclic piperidine-azetidine and spirocyclic piperidine-pyrrolidine ring systems has been developed. These ring systems are significant for their potential in pharmaceutical applications, offering two differentiated sites for further functionalization. Such synthetic advances enable the exploration of novel medicinal chemistry pathways and the development of targeted therapeutic agents (Smith et al., 2016).

Safety and Hazards

The safety and hazards associated with “5,7-Dimethoxyspiro[chromane-2,4’-piperidin]-4-one” would depend on its specific physical and chemical properties, as well as how it’s handled and used. As with any chemical compound, appropriate safety precautions should be taken when handling it to minimize potential risks .

properties

IUPAC Name |

5,7-dimethoxyspiro[3H-chromene-2,4'-piperidine]-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-18-10-7-12(19-2)14-11(17)9-15(20-13(14)8-10)3-5-16-6-4-15/h7-8,16H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBMMUCSGPJGJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=O)CC3(O2)CCNCC3)C(=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dimethoxyspiro[chromane-2,4'-piperidin]-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

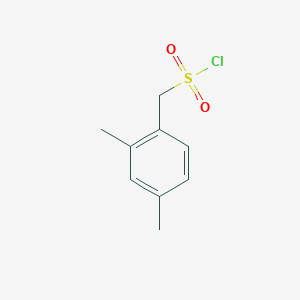

![1-[(6-Bromopyridin-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3091051.png)

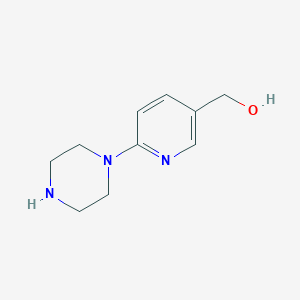

![2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B3091090.png)

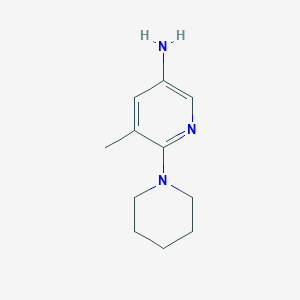

![6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B3091109.png)

![3-[(4-Pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3091112.png)

![1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine hydrochloride](/img/structure/B3091121.png)

![{2-[(1-Methyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/structure/B3091161.png)